4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is a chemical compound that belongs to the class of sulfonyl-substituted benzoic acids. It is characterized by the presence of a sulfonyl group attached to a 3,4-dihydroisoquinoline moiety, which contributes to its potential biological activities. This compound has gained attention in medicinal chemistry due to its inhibitory effects on various enzymes and its potential therapeutic applications.
This compound has been synthesized and studied in various research contexts, particularly in the development of inhibitors for specific enzymes such as the aldo-keto reductase enzyme AKR1C3, which is implicated in steroid metabolism and associated diseases. Research articles and patents have documented its synthesis and biological evaluation, highlighting its significance in drug discovery.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid can be classified as:
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid typically involves multi-step organic reactions. A common method includes:
The synthesis may require specific reagents and conditions such as temperature control and reaction time optimization to achieve high yields and purity. Techniques like chromatography are often employed for purification.
The molecular structure of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid features:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) are utilized to monitor reaction progress and product formation.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid acts primarily as an inhibitor of the AKR1C3 enzyme. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Studies have shown that this compound exhibits potent inhibitory effects with IC50 values indicating effective concentrations required for inhibition. The binding affinity is influenced by structural features such as the sulfonamide group and the spatial arrangement of the isoquinoline moiety.
Relevant data from studies indicate that this compound maintains stability during typical handling processes used in organic synthesis.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid has several notable applications:
The molecular basis for the high-affinity inhibition of AKR1C3 (aldo-keto reductase 1C3) by 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (compound 6 in [3]) was revealed through X-ray crystallography at 2.0 Å resolution (PDB: 4FAL). This structure demonstrates a ternary complex where the enzyme binds both the inhibitor and its NADP⁺ cofactor, forming a distinctive "anchor-clamp" binding topology [1] [7]. Key structural features include:
Table 1: Structural Parameters of AKR1C3-Compound Complex (PDB:4FAL)
Interaction Site | Residues Involved | Bond Distances (Å) | Interaction Type |
---|---|---|---|
Benzoic Acid Carboxylate | Tyr55, His117 | 2.7–2.9 | Bidentate H-bonding |
Dihydroisoquinoline Ring | Trp227, Leu308 | 3.4–3.8 | Van der Waals/π-stacking |
Sulfonamide Oxygen | Ser118 | 3.1 | H-bonding |
NADP⁺ Pyrophosphate | Lys84, Asp50 | 3.0 | Electrostatic stabilization |
This binding mode explains the compound’s low-nanomolar inhibition (IC₅₀ = 14 nM) and 1,500-fold selectivity over AKR1C1/C2 isoforms, attributed to steric incompatibility of the dihydroisoquinoline moiety with the narrower substrate tunnels of other AKR1C enzymes [3].
The sulfonamide group (-SO₂NH-) in 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid serves as a critical conformational regulator that optimizes inhibitor geometry for high-affinity AKR1C3 binding. Key functions include:
Table 2: Impact of Linker Modifications on AKR1C3 Inhibition
Linker Type | Compound Example | IC₅₀ (AKR1C3) | Selectivity (vs. AKR1C1) |
---|---|---|---|
Sulfonamide (-SO₂NH-) | Target compound | 14 nM | >1,500-fold |
Amide (-CONH-) | Reverse sulfonamide analogue | 210 nM | 120-fold |
Methylene (-CH₂-) | Des-SO₂ derivative | 1.8 μM | 15-fold |
Ether (-O-) | Phenoxy analogue | 5.3 μM | 8-fold |
Structure-activity relationship (SAR) studies confirm that N-alkylation of the sulfonamide nitrogen abolishes activity due to steric clash with Trp227, while S-oxidation reduces affinity 20-fold by disrupting hydrophobic contacts [3] [8].
Modifications to the dihydroisoquinoline moiety significantly modulate AKR1C3 inhibitory potency and isoform selectivity. Key substitution effects include:
Table 3: Impact of Isoquinoline Modifications on Inhibitory Parameters
Substitution Pattern | Enzymatic IC₅₀ (AKR1C3) | Cellular EC₅₀ (LNCaP) | Selectivity Ratio (AKR1C3/C1) |
---|---|---|---|
Unsubstituted | 14 nM | 220 nM | 1,500 |
6,7-Dimethoxy | 5 nM | 80 nM | 350 |
8-Fluoro | 18 nM | 90 nM | 1,200 |
5-Chloro | 310 nM | >1 μM | 85 |
Fully aromatic | 140 nM | 520 nM | 950 |
Molecular docking reveals that 7-hydroxy substitution enables hydrogen bonding with Gln222, improving potency but increasing metabolic clearance via glucuronidation. This highlights the trade-off between affinity and drug-like properties in scaffold optimization [4] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8